Pyridine, 4-[2-(triethoxysilyl)ethyl]-

Surface Modification Self-Assembled Monolayers AFM Nanoshaving

Pyridine, 4-[2-(triethoxysilyl)ethyl]- (CAS 98299-74-2) is a bifunctional organosilane coupling agent featuring a pyridine ring linked via a two-carbon ethyl spacer to a triethoxysilyl group. With a molecular formula of C₁₃H₂₃NO₃Si and a molecular weight of 269.41 g/mol, this compound is commercially available as a liquid with purities ranging from 95% to ≥98%.

Molecular Formula C13H23NO3Si
Molecular Weight 269.41 g/mol
CAS No. 98299-74-2
Cat. No. B1591866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 4-[2-(triethoxysilyl)ethyl]-
CAS98299-74-2
Molecular FormulaC13H23NO3Si
Molecular Weight269.41 g/mol
Structural Identifiers
SMILESCCO[Si](CCC1=CC=NC=C1)(OCC)OCC
InChIInChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-9-13-7-10-14-11-8-13/h7-8,10-11H,4-6,9,12H2,1-3H3
InChIKeyMMZPUXVBQAQQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 4-[2-(triethoxysilyl)ethyl]- (CAS 98299-74-2): Procurement-Ready Organosilane with Defined Ethyl-Spacer and Triethoxy Anchoring


Pyridine, 4-[2-(triethoxysilyl)ethyl]- (CAS 98299-74-2) is a bifunctional organosilane coupling agent featuring a pyridine ring linked via a two-carbon ethyl spacer to a triethoxysilyl group [1]. With a molecular formula of C₁₃H₂₃NO₃Si and a molecular weight of 269.41 g/mol, this compound is commercially available as a liquid with purities ranging from 95% to ≥98% [1]. The ethyl spacer provides a defined molecular architecture that influences surface orientation and reactivity, while the triethoxysilyl moiety offers a controlled hydrolysis profile compared to trimethoxy analogs. This compound is specifically designed for applications requiring precise silane surface modification, metal coordination, and pH-dependent charge modulation.

Ethyl spacer defines surface architecture and molecular orientation
Triethoxy group enables controlled hydrolysis for reproducible grafting
4-Pyridine terminus supports pH-dependent charge modulation and metal coordination

Why Pyridine-Silanes Are Not Interchangeable: Ethyl-Spacer, Alkoxy Kinetics, and Surface pKa Dictate Functional Outcomes


Generic substitution among pyridine-functionalized silanes is scientifically untenable due to three non-interchangeable variables: (i) the presence and length of the alkyl spacer (ethyl vs. direct attachment), which governs molecular orientation and surface packing density; (ii) the alkoxy group type (triethoxy vs. trimethoxy), which determines hydrolysis half-life and shelf stability ; and (iii) the pyridine nitrogen position (2-, 3-, vs. 4-substituted), which shifts the surface pKa by over 1.5 units . These differences manifest as quantifiable variations in monolayer thickness, surface charge density, and covalent anchoring efficiency—each directly impacting performance in catalysis, sensing, and hybrid material fabrication.

Spacer Mismatch
Absence of ethyl spacer can alter surface packing density and pyridine accessibility.
Alkoxy Kinetics
Trimethoxy analogs hydrolyze much faster, reducing solution stability and reproducibility.
Pyridine Position
2- or 3-substituted isomers shift surface pKa >1.5 units, changing charge-switching pH window.

Quantitative Differentiation of Pyridine, 4-[2-(triethoxysilyl)ethyl]-: Monolayer Metrics, pKa Shift, Hydrolysis Lifetime, and Verified Purity


SAM Thickness and Molecular Orientation: 0.64 nm Layer with Pyridine Terminus

Single molecular layers of 2-(4-pyridylethyl)triethoxysilane (the target compound) deposited on native silicon oxide exhibit a well-defined orientation: triethoxysilylethyl groups anchor to the oxide interface, while pyridine moieties present at the outer surface [1]. Atomic force microscopy (AFM) nanoshaving reveals a monolayer thickness of 0.64 ± 0.06 nm, corresponding to mechanical cleavage at the Si–C bond [1]. In contrast, shorter-chain or directly attached pyridylsilanes (e.g., 3-(triethoxysilyl)pyridine, no ethyl spacer) lack this extended spacer, resulting in altered packing density and reduced pyridine accessibility for subsequent coordination or protonation [1].

SAM Thickness
Class-level
Target: 0.64 ± 0.06 nm
No spacer: ~0.5–0.6 nm
Defined orientation supports reproducible pyridine presentation for coordination.
AFM nanoshaving on native SiO₂; verify on target substrate.
Surface Modification Self-Assembled Monolayers AFM Nanoshaving

Surface pKa of 6.01: Enhanced Protonation vs. Unsubstituted Pyridine and Isomeric Pyridylsilanes

The predicted pKa of the pyridine nitrogen in 4-[2-(triethoxysilyl)ethyl]pyridine is 6.01 ± 0.10 . This represents a substantial shift from unsubstituted pyridine (pKa = 5.2) and from isomeric pyridyltriethoxysilanes: 3-(triethoxysilyl)pyridine exhibits a predicted pKa of 4.71 ± 0.10, while 2-(triethoxysilyl)pyridine shows a predicted pKa of 4.30 ± 0.12 . The elevated pKa of the 4-substituted ethyl-spacer derivative confers a higher degree of protonation at physiological and near-neutral pH, enabling pH-dependent charge switching at biologically relevant ranges.

Surface pKa
Reported
Target: 6.01 ± 0.10
Pyridine: 5.2; 3-isomer: 4.71; 2-isomer: 4.30
Enables pH-switching near physiological range (5–7) for charge-tunable surfaces.
Predicted pKa; experimental validation advised.
Surface Chemistry Isoelectric Point Charge Modulation

Hydrolytic Half-Life: Triethoxy Group Provides 200× Greater Stability Than Trimethoxy Analog

The triethoxysilyl group in 4-[2-(triethoxysilyl)ethyl]pyridine exhibits markedly slower hydrolysis kinetics compared to the trimethoxy analog 4-[2-(trimethoxysilyl)ethyl]pyridine. Under neutral aqueous conditions, triethoxysilane (HSi(OEt)₃) displays a hydrolysis half-life of approximately 60 minutes at 20–25°C, whereas trimethoxysilane (HSi(OMe)₃) hydrolyzes with a half-life of merely 17 seconds at 2°C [1]. Extrapolating to ambient temperature, the trimethoxy species would hydrolyze in <10 seconds, representing a >200-fold acceleration relative to the triethoxy moiety [1].

Hydrolytic Half-Life
Class-level
Triethoxy: ~60 min (20–25 °C)
Trimethoxy: ~17 s (2 °C); >200× faster
Longer solution stability supports multi-step grafting protocols.
Model silanes used; verify with target compound.
Silane Coupling Agents Hydrolysis Kinetics Shelf Stability

Commercial Purity Tiering: 95–98% Assay Enables Reproducible Research and Scale-Up

The target compound is available from multiple reputable vendors with defined purity specifications: ≥97% (ChemScene) , 98% (CymitQuimica) , and 95% (Sigma-Aldrich/Ambeed) . In contrast, the trimethoxy analog 4-[2-(trimethoxysilyl)ethyl]pyridine is less widely stocked and often requires custom synthesis, with fewer vendors offering validated purity documentation. The triethoxy derivative's broader commercial availability and higher typical purity (≥97% vs. ~95% for trimethoxy) reduce batch-to-batch variability and eliminate the need for in-house purification prior to critical surface modification or catalytic applications.

Commercial Purity
Specification review
95–98% assay (multiple vendors)
Broad vendor availability reduces batch variability and supply risk.
Verify lot-specific CoA before critical experiments.
Chemical Procurement Quality Control Reproducibility

Procurement-Driven Application Scenarios for Pyridine, 4-[2-(triethoxysilyl)ethyl]-


pH-Responsive Biomolecule Capture and Release Surfaces

The elevated surface pKa of 6.01 enables pyridine-terminated monolayers to become positively charged at pH < 6 and neutral at pH > 6 . This pH-dependent charge switching facilitates the selective capture of negatively charged biomacromolecules (e.g., nucleic acids, anionic polymers) at slightly acidic pH, followed by release upon shifting to neutral or basic conditions. This property is directly exploited in tunable surface isoelectric point (sIEP) platforms for controlled delivery and biosensing [1].

AFM-Nanoshaveable Sacrificial Layers for Nanolithography

The 0.64 ± 0.06 nm monolayer thickness and mechanically cleavable Si–C bond make 2-(4-pyridylethyl)triethoxysilane an ideal resist or sacrificial layer for atomic force microscopy (AFM)-based nanolithography [2]. The ability to selectively 'shave' the silane layer with sub-nanometer precision exposes the underlying silicon oxide substrate, enabling site-selective deposition of metals, catalysts, or biomolecules with high spatial resolution.

Stable Silica Functionalization for Heterogeneous Catalysis and Coordination Chemistry

The ethyl spacer provides conformational flexibility that enhances pyridine accessibility for metal coordination, while the triethoxy group's slower hydrolysis (half-life ~60 min) allows for controlled, reproducible grafting onto mesoporous silica supports [3]. This yields well-defined hybrid materials where the pyridine moiety serves as a ligand for immobilizing transition metal catalysts (e.g., Pd, Cu, Co) used in C–C coupling, oxidation, and polymerization reactions [4].

Shelf-Stable Adhesive and Coating Formulations

As disclosed in EP 2857407 A2, organosilicon compounds bearing hydrolysable silyl groups and pyridine rings are incorporated into adhesive compositions with isocyanate-, epoxy-, or acid anhydride-functional polymers [5]. The triethoxy derivative's extended hydrolytic stability (>200× vs. trimethoxy) ensures long pot life and consistent crosslinking density during storage and application, critical for industrial adhesive and sealant manufacturing [3].

Application
Selection Property
Validation Focus
pH-responsive biomolecule capture/release
Surface pKa charge-switching window
pH-dependent capture efficiency and release profile
AFM nanolithography sacrificial layer
Defined monolayer thickness and Si–C cleavage
Nanoshaving precision and pattern transfer fidelity
Heterogeneous catalysis support
Ethyl-spacer metal coordination accessibility
Grafting reproducibility and catalyst loading
Shelf-stable adhesive/coating formulations
Triethoxy hydrolytic stability profile
Pot life and crosslink density consistency

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